molecular formula C26H29N3O4 B2565870 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide CAS No. 898456-67-2

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide

Cat. No.: B2565870
CAS No.: 898456-67-2
M. Wt: 447.535
InChI Key: JBOYZAUXDYROER-UHFFFAOYSA-N
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Description

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a synthetic small molecule characterized by a 4-oxo-4H-pyran scaffold substituted with a (4-phenylpiperazin-1-yl)methyl group at position 6 and an acetamide-linked phenethyl moiety at position 3 via an ether bond. Its molecular formula is C₂₄H₂₈N₄O₃ (molecular weight: 436.51 g/mol), with a logP of ~0.275, indicating moderate lipophilicity .

Properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c30-24-17-23(18-28-13-15-29(16-14-28)22-9-5-2-6-10-22)32-19-25(24)33-20-26(31)27-12-11-21-7-3-1-4-8-21/h1-10,17,19H,11-16,18,20H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOYZAUXDYROER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : The piperazine ring can be reduced to form a variety of analogs.

  • Substitution: : The phenyl groups can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Derivatives with hydroxyl, carboxyl, or ketone groups.

  • Reduction: : Analogues with reduced piperazine rings.

  • Substitution: : Compounds with halogen, nitro, or alkyl groups on the phenyl rings.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and nanotechnology.

Mechanism of Action

The mechanism by which 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but the compound's unique structure allows it to interact with a variety of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound : 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide C₂₄H₂₈N₄O₃ 436.51 - 4-Oxo-pyran core
- (4-Phenylpiperazin-1-yl)methyl at C6
- Phenethyl-acetamide at C3
Not explicitly reported; inferred CNS potential
ML221 : 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate C₁₈H₁₄N₄O₆S 414.39 - Pyrimidinylthio-methyl at C6
- 4-Nitrobenzoyloxy at C3
APJ receptor antagonist (IC₅₀: 0.70–1.75 μM)
Compound 23a : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₆H₂₇ClN₆S 503.05 - Triazole-thione core
- (4-Phenylpiperazin-1-yl)methyl substituent
Synthetic intermediate; no activity reported
Y044-2296 : 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide C₁₈H₂₁N₃O₄ 343.38 - Acetamide at C3 (lacking phenethyl group) Not reported; structural analog

Functional and Pharmacological Insights

  • APJ Receptor Modulation : ML221, a pyran-based analog, demonstrates potent APJ antagonism (IC₅₀: 0.70 μM in cAMP assays) due to its pyrimidinylthio and nitrobenzoyloxy groups, which enhance target binding . In contrast, the target compound’s phenylpiperazine substituent may favor interactions with dopamine or serotonin receptors, though this remains speculative without direct data.
  • Structural Flexibility : The triazole-thione derivatives (e.g., Compound 23a) highlight the role of heterocyclic cores in modulating physicochemical properties. The phenylpiperazine group, common across these compounds, is associated with improved blood-brain barrier penetration .
  • Phenethyl vs. Acetamide Moieties : Y044-2296 lacks the phenethyl group present in the target compound, which may reduce steric bulk and alter pharmacokinetics (e.g., solubility, logP) .

Key Research Findings and Implications

  • Structural Optimization : The phenylpiperazine moiety in the target compound may enhance CNS bioavailability but requires validation through receptor-binding assays.
  • Safety and Handling : While specific toxicology data are absent, safety protocols for analogs (e.g., avoiding heat/ignition sources) are recommended .

Biological Activity

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide, with CAS number 898417-01-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O4C_{25}H_{27}N_{3}O_{4}, with a molecular weight of 433.5 g/mol. Its structure includes a pyran ring, a piperazine moiety, and an acetamide functional group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄
Molecular Weight433.5 g/mol
CAS Number898417-01-1
Chemical Structure[Structure Image]

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyran Ring : A cyclization reaction using suitable precursors.
  • Introduction of the Piperazine Moiety : Achieved through nucleophilic substitution.
  • Acetamide Group Attachment : Final acylation step to form the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with piperazine groups can effectively inhibit bacterial growth, suggesting potential as antibacterial agents .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through mechanisms involving enzyme inhibition and receptor modulation .

Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological effects. Compounds containing piperazine are often investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to specific enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Activity Study :
    • Objective : To assess the antibacterial efficacy against various strains.
    • Method : Disk diffusion method was employed.
    • Results : Significant inhibition zones were observed for certain bacterial strains, indicating strong antibacterial properties.
  • Anticancer Efficacy Study :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Method : MTT assay was utilized.
    • Results : The compound showed dose-dependent cytotoxicity against selected cancer cells, with IC50 values indicating promising activity.

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